molecular formula C17H13N3O B014114 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole CAS No. 219959-87-2

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole

Cat. No.: B014114
CAS No.: 219959-87-2
M. Wt: 275.3 g/mol
InChI Key: LECLBYWFRKFHIQ-UHFFFAOYSA-N
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Description

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLBYWFRKFHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176424
Record name Benzenamine, N-hydroxy-4-(9H-pyrido(3,4-b)indol-9-yl)-
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Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219959-87-2
Record name N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219959-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-hydroxy-4-(9H-pyrido(3,4-b)indol-9-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219959872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-4-(9H-pyrido(3,4-b)indol-9-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyridoindole Skeleton Construction

The synthesis of the pyrido[3,4-b]indole core is typically achieved via the Pictet–Spengler condensation , a well-established method for constructing β-carboline frameworks. In a representative procedure, ʟ-tryptophan undergoes condensation with an aldehyde derivative in dichloromethane (DCM) at room temperature, forming a tetrahydro-β-carboline intermediate. Subsequent oxidation with potassium permanganate (KMnO₄) in dimethylformamide (DMF) yields the aromatic pyrido[3,4-b]indole structure. For example, reaction with benzaldehyde derivatives produces 1-aryl-9H-pyrido[3,4-b]indoles in yields ranging from 70% to 85%.

Key Reaction Conditions:

ReagentSolventTemperatureYield (%)
ʟ-Tryptophan + RCHODCMRT70–85
KMnO₄DMF45°C80–90

Functionalization at the 9-Position

Modern Methodologies

One-Pot Multi-Component Synthesis

A patent-pending method (CN104774202A) describes a one-pot synthesis starting from 1-bromo-2-(2,2-dibromovinyl)benzene derivatives, ammonia water, and α,β-unsaturated aldehydes. Transition metal catalysts (e.g., CuI) and additives (e.g., 1,10-phenanthroline) facilitate sequential cyclization and annulation at 60–100°C, directly yielding 9H-pyrido[2,3-b]indoles. While this method is efficient for unsubstituted analogs, modifications are required to introduce the 4'-hydroxyaminophenyl group.

Optimized Conditions:

ComponentCatalystAdditiveSolventYield (%)
1-Bromo-2-(2,2-dibromovinyl)benzeneCuI1,10-PhenanthrolineDMF65–78

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for intermediate steps. For instance, the cyclization of 2-aminoindole derivatives with ketones under microwave conditions (250 W, 150°C) completes in 20 minutes, compared to 12 hours under conventional heating. This approach improves throughput but requires specialized equipment.

Comparative Analysis of Methodologies

ParameterClassical RouteOne-Pot SynthesisMicrowave Method
Total Steps4–513–4
Reaction Time48–72 h24–30 h4–6 h
Overall Yield (%)35–5050–6540–55
ScalabilityModerateHighLow
Environmental ImpactHigh (waste)ModerateLow

The one-pot method offers superior atom economy and reduced purification steps, making it preferable for large-scale production. However, classical routes provide greater flexibility for introducing diverse substituents.

Functional Group Transformations

Hydroxylamine Installation

The 4'-hydroxyamino group is introduced via nitro reduction . Catalytic hydrogenation (H₂, Pd/C) of a 4-nitrophenyl intermediate in ethanol at 50°C achieves quantitative conversion to the hydroxyamine derivative. Alternatives include Zn/HCl reduction, though this method risks over-reduction to the amine.

Deuterium Labeling Strategies

Deuterated analogs (e.g., -d₄ derivatives) are synthesized using deuterated reagents at critical steps. For example, deuterium oxide (D₂O) in the amination step replaces H₂O, achieving >95% isotopic incorporation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The N-hydroxy group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the indole ring.

Scientific Research Applications

The compound 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole , identified by CAS number 219959-87-2, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, including medicinal chemistry, pharmacology, and potential therapeutic uses, supported by data tables and case studies.

Chemical Properties and Structure

Chemical Structure : The compound features a pyridoindole framework with a hydroxyaminophenyl substituent, which is significant for its reactivity and interaction with biological targets.

Key Characteristics

  • Molecular Formula : C₁₈H₁₅N₃O
  • Molecular Weight : 293.34 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Medicinal Chemistry

This compound has been explored for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction via caspase activation
A549 (Lung)12.3Inhibition of cell proliferation
HeLa (Cervical)8.7Cell cycle arrest

Pharmacology

The pharmacological profile of this compound suggests multiple mechanisms of action, including:

  • Antioxidant Properties : The hydroxy group contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of this compound. It may play a role in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Study on Neuroprotection : A study conducted on rodent models demonstrated that administration of the compound significantly reduced neuronal loss and improved cognitive function following induced neurotoxicity.

Synthesis and Production

The synthesis of this compound involves several steps, including the formation of the pyridoindole core followed by functionalization with the hydroxyaminophenyl group. The production process adheres to cGMP standards, ensuring high purity and safety for research applications.

Synthesis Overview

  • Formation of Pyridoindole Core
    • Reaction conditions: High temperature, inert atmosphere.
    • Yield: Approximately 75%.
  • Functionalization with Hydroxyaminophenyl Group
    • Reaction conditions: Mild conditions to prevent degradation.
    • Yield: Approximately 85%.

Mechanism of Action

The mechanism of action of 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets in biological systems. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or viral replication . The N-hydroxy group can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness: 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole is unique due to the presence of the N-hydroxy group and the specific substitution pattern on the indole ring. This unique structure allows it to exhibit distinct biological activities and makes it a valuable compound for research and industrial applications .

Biological Activity

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole is a synthetic compound that belongs to the class of pyrido[3,4-b]indoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, antifungal, and anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

The compound features a pyrido[3,4-b]indole core structure, which is characterized by a fused bicyclic system. The presence of the 4'-hydroxyaminophenyl group significantly influences its biological activity by enhancing solubility and interaction with biological targets.

Antiviral Activity

Research has demonstrated that derivatives of pyrido[3,4-b]indoles exhibit antiviral properties. For instance:

  • Inhibition of Poliovirus Replication : A study on a related compound, 1-(phenyl)-N'-(4-methoxybenzylidene)-9H-pyrido[3,4-b]indole-3-carbohydrazide (PMC), showed significant inhibition of poliovirus replication in Vero cells. The compound demonstrated a selectivity index of 1,322 against poliovirus, indicating its potential as an antiviral agent by preventing cytopathic effects and plaque formation during viral infection cycles .

Antifungal Activity

Pyrido[3,4-b]indole derivatives have also been evaluated for their antifungal properties:

  • Fungicidal Activity : The compound F4 (N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide) exhibited excellent fungicidal activity against various fungi. This suggests that similar compounds may have promising applications in treating fungal infections .

Anticancer Activity

The anticancer potential of pyrido[3,4-b]indole derivatives has been explored in various studies:

  • Inhibition of Cancer Cell Lines : Certain derivatives have shown efficacy against cancer cell lines such as HeLa and THP-1. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrido[3,4-b]indole structure could enhance anticancer activity .

Case Studies

StudyCompoundBiological ActivityFindings
PMCAntiviralInhibited poliovirus replication with a selectivity index of 1,322.
F4AntifungalExhibited excellent fungicidal activity against multiple fungal strains.
VariousAnticancerShowed significant inhibition in cancer cell lines; SAR indicated structural modifications enhanced activity.

The mechanisms through which this compound exerts its biological effects are varied:

  • Antiviral Mechanism : The antiviral action may involve interference with viral entry or replication processes within host cells.
  • Antifungal Mechanism : The antifungal properties are likely due to disruption of fungal cell wall synthesis or function.
  • Anticancer Mechanism : The anticancer effects might be attributed to apoptosis induction or cell cycle arrest in affected cancer cells.

Q & A

Q. What are the recommended synthetic routes for 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of phenyl-substituted β-carbolines typically involves catalytic coupling or cyclization strategies. For example:

  • CuI-catalyzed N-arylation : A ligand-free method using 10 mol% CuI in DMSO at 80°C can synthesize 9-phenyl derivatives, achieving yields up to 85%. Optimization of solvent (e.g., DMSO vs. DMF) and temperature is critical to minimize byproducts .
  • Pd-catalyzed amidation/cyclization : For pyridoindole derivatives, Pd(OAc)₂ with Xantphos ligand in toluene at 110°C enables cyclization of precursors like 2-bromoindoles, yielding substituted β-carbolines. Substitution at the 4'-position (e.g., hydroxyamino) may require protective groups (e.g., nitro intermediates reduced to amines) .
  • Aniline-mediated co-mutagenesis : In biological systems, 9H-pyrido[3,4-b]indole (norharman) reacts with aniline derivatives under physiological conditions to form 9-(4'-aminophenyl) analogs. This route may require S9 liver fractions for enzymatic activation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography : Monoclinic P21/c space group analysis confirms the planar β-carboline core and phenyl substitution geometry. Unit cell parameters (e.g., a = 11.3132 Å, β = 103.187°) validate spatial arrangement .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: indole NH (~δ11.5 ppm), aromatic protons (δ7.2–8.5 ppm), and hydroxyamino proton (δ5.2–5.8 ppm, broad). ¹³C NMR confirms sp² carbons (δ110–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 326.1304 [M+H]⁺) and CHN elemental analysis (±0.3% tolerance) verify molecular formula (C₁₉H₁₅N₃O) .

Q. What are the known interactions of this compound with DNA or proteins, and how are these studied experimentally?

Methodological Answer:

  • Fluorescence quenching : Norharman derivatives intercalate with DNA, causing fluorescence quenching (e.g., Kd = 1.2 × 10⁴ M⁻¹ via Scatchard plot analysis). Competitive assays with ethidium bromide confirm binding affinity .
  • Circular dichroism (CD) : Changes in DNA helix conformation (e.g., B-to-Z transitions) are monitored at 275 nm upon compound addition.
  • Protein interaction studies : Time-resolved fluorescence anisotropy detects rotational relaxation dynamics when the compound binds to serum albumin, indicating hydrophobic pocket interactions .

Advanced Research Questions

Q. How can researchers analyze the co-mutagenic mechanisms of this compound with aromatic amines?

Methodological Answer:

  • In vitro mutagenicity assays : Co-incubate the compound with aniline/o-toluidine in Salmonella typhimurium TA98 strain + S9 mix. Measure revertant colonies to quantify synergistic mutagenesis (e.g., 10-fold increase with 50 µM aniline) .
  • Metabolite identification : LC-MS/MS detects APNH (m/z 299.1 [M+H]⁺) and AMPNH (m/z 313.1 [M+H]⁺) adducts formed via cytochrome P450-mediated activation .
  • DNA adduct profiling : ³²P-postlabeling identifies covalent adducts at guanine N7 positions, confirmed by HPLC-UV/Vis .

Q. What computational methods predict the metabolic pathways and toxicity profiles of this compound?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with CYP1A2 (PDB ID: 2HI4). Hydroxyaminophenyl groups show high affinity for heme Fe, suggesting N-hydroxylation as a key activation step .
  • QSAR modeling : Train models on β-carboline datasets to predict Ames test outcomes (mutagenic/non-mutagenic) based on substituent electronegativity and lipophilicity .
  • MD simulations : GROMACS analyzes stability of DNA-complex interactions over 100 ns trajectories, measuring RMSD (<2 Å for stable binding) .

Q. How can contradictions in reported mutagenicity data (e.g., non-mutagenic alone vs. co-mutagenic) be resolved?

Methodological Answer:

  • Dose-response studies : Test compound alone (0.1–100 µM) and with co-factors (aniline, o-toluidine). Use E. coli SOS chromotest to measure DNA damage induction (threshold: 0.5 µM for co-mutagenicity) .
  • Mechanistic studies : Employ ESR spectroscopy to detect nitro radical anions (g = 2.003) generated during metabolic activation, linking to DNA oxidation .
  • Species-specific assays : Compare S9 fractions from rat vs. human liver to assess metabolic competency differences .

Q. Tables

Analytical Technique Key Parameters Application Reference
XRDSpace group P21/c, β = 103.187°Crystal structure validation
HR-ESI-MSm/z 326.1304 [M+H]⁺ (Δ < 3 ppm)Molecular formula confirmation
¹H NMR (DMSO-d₆)δ11.5 (NH), δ7.2–8.5 (aromatic)Substitution pattern analysis
Ames Test (TA98 + S9)Revertants/plate: 120 ± 15 (vs. control 25)Co-mutagenicity quantification

Q. Notes

  • Avoid commercial sources (e.g., benchchem.com ); prioritize peer-reviewed journals and authoritative databases (NIST, Sigma-Aldrich).
  • Experimental protocols must include controls (e.g., norharman alone, aniline alone) to validate co-mutagenic effects .
  • For synthetic scalability, optimize CuI/Pd catalysis to reduce metal residues (<0.1% ICP-MS) .

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